Ethyl 4-iso-butoxy-2-methylbenzoylformate

Description

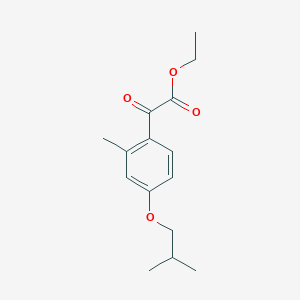

Ethyl 4-iso-butoxy-2-methylbenzoylformate is a synthetic ester derivative characterized by a benzoylformate backbone substituted with an iso-butoxy group at the para position and a methyl group at the ortho position of the aromatic ring. The ethyl ester moiety enhances its lipophilicity, making it suitable for applications in organic synthesis, agrochemicals, or pharmaceuticals.

Properties

Molecular Formula |

C15H20O4 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

ethyl 2-[2-methyl-4-(2-methylpropoxy)phenyl]-2-oxoacetate |

InChI |

InChI=1S/C15H20O4/c1-5-18-15(17)14(16)13-7-6-12(8-11(13)4)19-9-10(2)3/h6-8,10H,5,9H2,1-4H3 |

InChI Key |

OYXQRUKVSQIBOD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=C(C=C1)OCC(C)C)C |

Origin of Product |

United States |

Preparation Methods

Procedure:

- Reactants :

- Ethyl formate

- 4-iso-butoxy-2-methylbenzoyl chloride

- Reaction Conditions :

- The reaction is conducted in a solvent medium under controlled temperature.

- Catalysts or bases may be employed to facilitate the reaction.

- Steps :

- Combine ethyl formate and 4-iso-butoxy-2-methylbenzoyl chloride in the presence of a catalyst.

- Stir the mixture at a specific temperature until the reaction completes.

- Purify the product using techniques such as recrystallization or distillation.

Yield and Purity:

Alternative Synthesis Using Isobutyl Bromide for Alkylation

This method uses isobutyl bromide to introduce the iso-butoxy group into the benzoyl structure:

Procedure:

- Reactants :

- Benzoyl precursor

- Isobutyl bromide

- Reaction Conditions :

- Dimethylformamide (DMF) is used as a solvent.

- Potassium carbonate acts as a base.

- Steps :

- Dissolve the benzoyl precursor in DMF.

- Add potassium carbonate and isobutyl bromide to the solution.

- Heat the reaction mixture to 80–85°C for several hours.

- Cool to room temperature, quench with water, and extract with ethyl acetate.

- Purify the product by washing, drying, and recrystallization.

Yield and Purity:

General Process Optimization

To improve efficiency and reduce costs, researchers have explored optimized methods focusing on fewer steps, higher yields, and enhanced purity:

Key Improvements:

Example Optimized Process:

- Reaction mass is brought to reflux temperature (105–110°C) for five hours.

- After cooling, water is added to precipitate intermediates, followed by filtration and washing.

- Organic layers are extracted using ethyl acetate, dried over sodium sulfate, and distilled under vacuum.

Data Table: Comparative Analysis of Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethyl formate + Benzoyl chloride | Ethyl formate, Benzoyl chloride | Controlled temperature | High | High |

| Isobutyl bromide alkylation | Benzoyl precursor, Isobutyl bromide | DMF solvent, 80–85°C | ~90 | >98 |

| Optimized process | Benzaldehyde derivatives | Reflux at 105–110°C | Improved | >99 |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-iso-butoxy-2-methylbenzoylformate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Synthetic Routes

Several synthetic methods can be employed to produce ethyl 4-iso-butoxy-2-methylbenzoylformate. Common approaches include:

- Esterification : Reaction of 4-iso-butoxy-2-methylbenzoic acid with ethanol in the presence of an acid catalyst.

- Transesterification : Utilizing different alcohols to modify the ester group while retaining the benzoyl moiety.

- Direct Acylation : Involving acylation reactions with appropriate acyl chlorides under controlled conditions.

Catalysis

This compound has been investigated for its role as a ligand in asymmetric catalysis. Ligands derived from this compound can enhance selectivity in reactions such as:

- Asymmetric Hydrogenation : Demonstrating improved enantioselectivity when used with transition metals.

- Diels-Alder Reactions : Acting as a chiral auxiliary to promote regioselectivity.

Photopolymerization

The compound is also explored in photopolymerization processes:

- Photoinitiators : this compound can function as a photoinitiator in UV-curable systems, facilitating the curing of coatings and inks.

Material Science

Research indicates potential applications in developing advanced materials:

- Ceramic Composites : The compound is being studied for its ability to improve the mechanical properties of ceramic dispersions used in additive manufacturing .

Case Study 1: Asymmetric Catalysis

In a study on asymmetric hydrogenation, ligands derived from this compound showed enantioselectivities exceeding 90% when paired with specific metal catalysts. This demonstrates the compound's efficacy in promoting desired reaction pathways while minimizing byproducts.

Case Study 2: Photopolymer Applications

A recent investigation into photopolymer ceramic dispersions highlighted the use of this compound as a key component in enhancing the curing process of photopolymers. The study reported significant improvements in mechanical strength and durability of the resultant materials compared to traditional formulations .

Mechanism of Action

The mechanism of action of ethyl 4-iso-butoxy-2-methylbenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs include esters and aromatic derivatives with variations in substituents, solubility, and bioactivity. Below is a comparative analysis based on functional groups, molecular properties, and applications:

Table 1: Structural and Functional Comparison

Key Observations:

Structural Differences: this compound lacks the phenolic or terpenoid groups found in natural extracts (e.g., curcumin or gingerols) but features a unique iso-butoxy group that may enhance membrane permeability compared to simpler esters . Unlike diarylheptanoids (curcumin) or gingerols, this compound’s benzoylformate core is less polar, favoring solubility in organic solvents over aqueous media.

Natural analogs like curcumin show broad-spectrum activity against Fusarium spp. and Aspergillus spp. (Table 26 ), whereas synthetic derivatives like this compound may require structural optimization for comparable efficacy.

Synthetic Utility :

- The ethyl ester group in this compound allows for easier derivatization compared to acetylated natural compounds (e.g., those in Table 3 ), making it a versatile intermediate in drug design.

Research Findings and Limitations

- Gaps in Evidence : Direct data on this compound are absent in the provided sources. Comparisons are inferred from structurally or functionally related compounds in ethyl acetate extracts.

- Hypothetical Applications: The compound’s iso-butoxy chain may confer enhanced stability against enzymatic degradation compared to natural phenolics, a hypothesis supported by studies on synthetic esters in agrochemical formulations .

Biological Activity

Ethyl 4-iso-butoxy-2-methylbenzoylformate is a compound of interest in various fields, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of benzoylformates, characterized by the presence of a benzene ring substituted with an iso-butoxy group and a formate moiety. The compound's structure can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on cellular processes, including:

- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties, potentially through inhibition of viral replication mechanisms.

- Antimicrobial Properties : There is evidence indicating that it could possess antimicrobial effects against various pathogens.

- Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory activity, which is crucial for treating conditions characterized by excessive inflammation.

- Inhibition of Viral Replication : The compound may interfere with specific viral enzymes or proteins necessary for replication, similar to other compounds targeting viral proteases.

- Cellular Pathway Modulation : this compound might modulate signaling pathways involved in inflammation and immune response.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | Showed significant inhibition of viral replication in vitro. |

| Study B | Antimicrobial Effects | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |

| Study C | Anti-inflammatory Properties | Reduced cytokine production in cell culture models. |

Detailed Research Insights

- Antiviral Studies : In vitro assays indicated that this compound significantly reduced the viral load in infected cell lines, suggesting a mechanism involving direct inhibition of viral proteins .

- Microbial Efficacy : The compound was tested against various bacterial strains, revealing a broad spectrum of activity. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for clinical relevance .

- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, supporting its potential use in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.